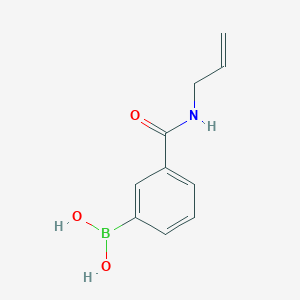

3-Allylaminocarbonylphenylboronic acid

Description

BenchChem offers high-quality 3-Allylaminocarbonylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allylaminocarbonylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGMVTUXWBLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393130 | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-29-2 | |

| Record name | B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Allylaminocarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Allylaminocarbonylphenylboronic acid, a specialized organic compound with potential applications in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is not widely cataloged; therefore, this document compiles its core properties based on established chemical principles and data from closely related analogues. It details a probable synthetic route, predicted physicochemical and spectroscopic properties, and key reactivity profiles.

Core Chemical Properties

While a specific CAS Number for 3-Allylaminocarbonylphenylboronic acid is not readily found in major chemical databases, its fundamental properties can be derived from its structure. The compound, also known as N-allyl-3-boronobenzamide, combines the functionalities of a phenylboronic acid, an amide, and an allyl group, suggesting its utility as a versatile building block in organic synthesis.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | Not Available | - |

| Molecular Formula | C₁₀H₁₂BNO₃ | Calculated |

| Molecular Weight | 205.02 g/mol | Calculated |

| Exact Mass | 205.08997 Da | Calculated |

| Appearance | Predicted: White to off-white solid | Analogy to similar phenylboronic acids |

| Solubility | Predicted: Soluble in methanol, DMSO, DMF; limited solubility in water | Analogy to similar phenylboronic acids |

| Storage Temperature | Recommended: 2-8°C, under inert atmosphere | General recommendation for boronic acids |

Synthesis and Experimental Protocols

The most direct and logical synthetic route to 3-Allylaminocarbonylphenylboronic acid is via the amide coupling of 3-Carboxyphenylboronic acid with allylamine. This reaction typically requires an activating agent to facilitate the formation of the amide bond.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3-Allylaminocarbonylphenylboronic acid.

Detailed Experimental Protocol: Amide Coupling

This protocol is based on standard procedures for amide bond formation using a carbodiimide coupling agent, such as the synthesis of 3-acrylamidophenylboronic acid from 3-aminophenylboronic acid and acrylic acid.[1]

Materials:

-

3-Carboxyphenylboronic acid

-

Allylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Carboxyphenylboronic acid (1.0 eq) and HOBt (1.1 eq).

-

Dissolve the solids in anhydrous DMF.

-

Add allylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add EDCI (1.2 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the final product, 3-Allylaminocarbonylphenylboronic acid.

Spectroscopic and Analytical Data

The following data are predicted based on the compound's structure and spectroscopic information available for analogues like N-allylbenzamide and other substituted phenylboronic acids.[2][3]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): ~8.5-9.0 (t, 1H, NH), ~8.2 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~5.9 (m, 1H, -CH=CH₂), ~5.2 (d, 1H, -CH=CH₂ trans), ~5.1 (d, 1H, -CH=CH₂ cis), ~3.9 (t, 2H, -CH₂-NH). The boronic acid protons B(OH)₂ may appear as a broad singlet. |

| ¹³C NMR | (DMSO-d₆, 100 MHz) δ (ppm): ~166 (C=O), ~135 (-CH=CH₂), ~134-130 (Ar-C), ~128-125 (Ar-C), ~115 (-CH=CH₂), ~42 (-CH₂-NH). The carbon attached to boron will have a broad signal. |

| FT-IR | (cm⁻¹): ~3400-3200 (B-OH stretch, broad), ~3300 (N-H stretch), ~3080 (=C-H stretch), ~1640 (C=O stretch, Amide I), ~1640 (C=C stretch), ~1550 (N-H bend, Amide II), ~1400 (B-O stretch). |

| HRMS (ESI) | m/z (M+H)⁺ calcd for C₁₀H₁₃BNO₃⁺: 206.0983; found: [Value to be determined experimentally]. |

Reactivity and Stability

The chemical behavior of 3-Allylaminocarbonylphenylboronic acid is governed by its three key functional groups.

Boronic Acid Moiety

The phenylboronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

-

Suzuki-Miyaura Coupling: The compound can react with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures. This is a primary application for phenylboronic acids in drug discovery and materials science.

-

Protodeboronation: A common side reaction for boronic acids is the cleavage of the C-B bond, which is replaced by a C-H bond. This degradation is often promoted by basic conditions, high temperatures, or certain transition metals.[4]

-

Boroxine Formation: Like other boronic acids, it can undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible in the presence of water.

Caption: Key reactivity of the boronic acid moiety.

Amide and Allyl Groups

-

Amide Stability: The N-allylamide group is generally stable under neutral and mildly acidic or basic conditions. Harsh hydrolytic conditions (strong acid or base with heat) would be required to cleave the amide bond.

-

Allyl Group Reactivity: The terminal double bond of the allyl group is available for typical alkene reactions, such as hydrogenation, halogenation, or polymerization, providing further avenues for chemical modification.

Potential Applications

While specific studies on 3-Allylaminocarbonylphenylboronic acid are scarce, its structure suggests several areas of application:

-

PROTACs and Chemical Probes: The molecule contains vectors for further functionalization. The boronic acid can be used as a reactive handle for bioconjugation or as a pharmacophore itself, while the allyl group allows for modifications via click chemistry or other alkene reactions.

-

Responsive Materials: Phenylboronic acids are known to reversibly bind with diols, such as saccharides. This property is exploited in the design of glucose-responsive polymers and hydrogels for applications like diabetes monitoring and insulin delivery systems.[1]

-

Fragment-Based Drug Discovery: As a bifunctional molecule, it can serve as a valuable fragment in the synthesis of more complex bioactive molecules, where the phenylboronic acid core is decorated via Suzuki coupling and the allyl amide is further elaborated.

References

Synthesis and Characterization of 3-Allylaminocarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Allylaminocarbonylphenylboronic acid, a molecule of interest in drug development and chemical biology. This document details the synthetic protocol, purification methods, and analytical characterization, presenting data in a clear and accessible format.

Introduction

3-Allylaminocarbonylphenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and an allyl amide group. The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors, drug delivery systems, and enzyme inhibitors. The allyl group provides a reactive handle for further chemical modification, such as polymerization or click chemistry. This guide outlines a robust method for the synthesis of this compound via the amidation of 3-carboxyphenylboronic acid.

Synthesis of 3-Allylaminocarbonylphenylboronic Acid

The synthesis of 3-Allylaminocarbonylphenylboronic acid is achieved through the coupling of 3-carboxyphenylboronic acid and allylamine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (HOSu). This method provides a high-yielding and straightforward route to the desired product.[1][2]

Experimental Protocol

Materials:

-

3-Carboxyphenylboronic acid

-

Allylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (HOSu)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Add allylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain 3-Allylaminocarbonylphenylboronic acid as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 3-Allylaminocarbonylphenylboronic acid.

Characterization

The structure and purity of the synthesized 3-Allylaminocarbonylphenylboronic acid should be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the target compound. The expected chemical shifts are predicted based on the structure and comparison with similar known compounds.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Ar-H (position 2) |

| ~8.0 | d | 1H | Ar-H (position 4 or 6) |

| ~7.8 | d | 1H | Ar-H (position 6 or 4) |

| ~7.5 | t | 1H | Ar-H (position 5) |

| ~8.5 | t | 1H | -NH - |

| ~5.9 | m | 1H | -CH=CH₂ |

| ~5.2 | dd | 1H | -CH=CH ₂ (trans) |

| ~5.1 | dd | 1H | -CH=CH ₂ (cis) |

| ~3.9 | t | 2H | -NH-CH ₂- |

| ~8.0 | s (broad) | 2H | -B(OH )₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~166 | C =O |

| ~135 | Ar-C (position 1) |

| ~134 | -C H=CH₂ |

| ~132 | Ar-C (position 3) |

| ~130 | Ar-C (position 2) |

| ~128 | Ar-C (position 6) |

| ~127 | Ar-C (position 4) |

| ~126 | Ar-C (position 5) |

| ~115 | -CH=C H₂ |

| ~42 | -NH-C H₂- |

Mass Spectrometry (MS)

Mass spectrometry should be used to confirm the molecular weight of the synthesized compound.

Table 3: Mass Spectrometry Data

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺: 206.10 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₀H₁₃BNO₃⁺: 206.0983, Found: within 5 ppm |

High-Performance Liquid Chromatography (HPLC)

The purity of the final compound should be assessed by reverse-phase HPLC.

Table 4: HPLC Purity Analysis

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile in water (with 0.1% TFA) |

| Detection Wavelength | 254 nm |

| Purity | ≥95% |

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting materials to the fully characterized final product.

Caption: Logical flow from synthesis to characterization.

Conclusion

This guide provides a detailed protocol for the synthesis and characterization of 3-Allylaminocarbonylphenylboronic acid. The described method is robust and yields a high-purity product suitable for further applications in research and development. The comprehensive characterization data ensures the structural integrity and purity of the final compound, which is crucial for its use in sensitive biological and chemical systems.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum [chemicalbook.com]

- 4. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 5. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]

- 7. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]

3-Allylaminocarbonylphenylboronic acid molecular structure and formula

An In-depth Technical Guide to 3-Allylaminocarbonylphenylboronic Acid

This guide provides a comprehensive overview of 3-Allylaminocarbonylphenylboronic acid, also referred to by its IUPAC name, (3-(Allylcarbamoyl)phenyl)boronic acid. It is a bifunctional organic compound featuring both a boronic acid and an allyl amide group. This unique structure makes it a valuable building block in synthetic organic chemistry and materials science, particularly in the development of sensors and for applications in cross-coupling reactions.

Molecular Structure and Formula

3-Allylaminocarbonylphenylboronic acid consists of a central phenyl ring substituted at the 1 and 3 positions. A boronic acid group [-B(OH)₂] is located at position 1. At the meta-position (position 3), an allylcarbamoyl group [-C(=O)NHCH₂CH=CH₂] is attached. The allyl group provides a reactive alkene functionality, while the boronic acid is well-known for its ability to form reversible covalent bonds with diols and its utility in Suzuki-Miyaura cross-coupling reactions.

-

Canonical SMILES: C=CCNCC(=O)C1=CC=CC(=C1)B(O)O

-

InChI Key: O=C(C1=CC(B(O)O)=CC=C1)NCC=C

Physicochemical Properties

The key quantitative data for 3-Allylaminocarbonylphenylboronic acid are summarized in the table below. This information is critical for its application in experimental settings, including determining appropriate solvents and reaction conditions.

| Property | Value | Source(s) |

| IUPAC Name | (3-(Allylcarbamoyl)phenyl)boronic acid | [3] |

| CAS Number | 850567-29-2 | [1][2][4] |

| Molecular Formula | C₁₀H₁₂BNO₃ | [1][2][3] |

| Molecular Weight | 205.02 g/mol | [2][3] |

| Purity | ≥95-98% (as commercially available) | [2][5][6] |

| Physical Form | Solid | [5] |

| Storage Conditions | Room Temperature / Inert atmosphere, 2-8°C | [3][4] |

Structural Relationships

The molecule's functionality is derived from the specific arrangement of its three core components: the aromatic ring, the boronic acid moiety, and the allyl amide side chain.

Synthesis and Experimental Protocols

The most direct synthesis of 3-Allylaminocarbonylphenylboronic acid is achieved through the amide coupling of 3-Carboxyphenylboronic acid with allylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Standard peptide coupling reagents are effective for this transformation.

Experimental Protocol: Amide Coupling Synthesis

This protocol describes the synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

-

3-Carboxyphenylboronic acid (CAS: 25487-66-5)

-

Allylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 3-Carboxyphenylboronic acid in anhydrous DMF.

-

Coupling Agent Addition: Add 1.1 equivalents of EDC and 1.0 equivalent of HOBt to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add 1.2 equivalents of allylamine to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the final product, 3-Allylaminocarbonylphenylboronic acid.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-Allylaminocarbonylphenylboronic acid.

References

- 1. Cas - 850567-29-2 3-Allylaminocarbonylphenylboronic Acid 5gm EBT896 [ebtbio.com]

- 2. 3-Allylaminocarbonylphenylboronic acid_850567-29-2_Hairui Chemical [hairuichem.com]

- 3. 850567-29-2|(3-(Allylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 3-Allylaminocarbonylphenylboronic acid [biogen.es]

- 5. Building Blocks orgánicos | CymitQuimica [cymitquimica.com]

- 6. Combi-Blocks [combi-blocks.com]

An In-depth Technical Guide to [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid, a versatile building block in medicinal chemistry and materials science. The document details its chemical properties, a representative synthetic protocol, and its applications in drug discovery and development, with a focus on its utility in the synthesis of complex organic molecules.

Chemical Identity and Properties

[3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid, also known as 3-Allylaminocarbonylphenylboronic acid, is an aromatic boronic acid derivative. The presence of the allylaminocarbonyl group at the meta-position of the phenylboronic acid moiety provides a handle for further chemical modifications and introduces specific steric and electronic properties.

Table 1: Chemical and Physical Data for [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid and Related Compounds

| Property | Value | Notes |

| IUPAC Name | [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid | |

| Synonyms | 3-Allylaminocarbonylphenylboronic acid, N-Allyl-3-boronobenzamide | |

| Molecular Formula | C₁₀H₁₂BNO₃ | |

| Molecular Weight | 205.02 g/mol | |

| CAS Number | 850568-25-3 | |

| Appearance | White to off-white solid | Typical for phenylboronic acids |

| pKa | ~8-9 | Estimated based on substituted phenylboronic acids. The pKa of the boronic acid is influenced by the substituent on the phenyl ring.[1][2] |

| Solubility | Soluble in organic solvents like methanol, DMSO; sparingly soluble in water | General solubility for similar boronic acids |

| Related Compound Data: N-Allylbenzamide | Data for the core structure without the boronic acid group[3] | |

| Molecular Weight | 161.20 g/mol | [3] |

| IUPAC Name | N-prop-2-enylbenzamide | [3] |

Synthesis and Experimental Protocol

The synthesis of [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid can be achieved through the amidation of 3-carboxyphenylboronic acid with allylamine. This method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

This protocol is a representative method based on standard amidation procedures for carboxyphenylboronic acids.[4]

Materials:

-

3-Carboxyphenylboronic acid

-

Allylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq) in DMF. Cool the solution to 0 °C in an ice bath.

-

Carboxylic Acid Activation: Add EDC (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C.

-

Amidation: Add allylamine (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

Phenylboronic acids are pivotal reagents in modern organic synthesis, largely due to their role in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular scaffolds.

[3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid serves as a bifunctional building block. The boronic acid moiety participates in cross-coupling reactions, while the allyl group can be further functionalized through various chemical transformations, such as olefin metathesis, hydroboration-oxidation, or thiol-ene reactions. This dual reactivity makes it a valuable tool in the synthesis of compound libraries for high-throughput screening in drug discovery.

Potential Biological Interactions and Signaling Pathways

While there is no specific signaling pathway documented for [3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid itself, its derivatives, synthesized via Suzuki-Miyaura coupling, can be designed to target a wide range of biological molecules, including enzymes and receptors. For instance, many kinase inhibitors feature a biaryl scaffold, which can be readily synthesized using this boronic acid.

The general strategy involves designing an aryl halide partner that complements the boronic acid fragment to create a molecule with high affinity and selectivity for the target protein's binding site. The allyl group can be used to introduce additional functionalities to probe specific interactions within the binding pocket or to attach linkers for targeted protein degradation (PROTACs).

Conclusion

[3-(prop-2-en-1-ylcarbamoyl)phenyl]boronic acid is a valuable and versatile building block for chemical synthesis. Its bifunctional nature allows for the construction of complex molecules through established methodologies like the Suzuki-Miyaura cross-coupling, making it a significant tool for researchers in drug discovery and materials science. The synthetic accessibility and potential for diverse functionalization underscore its importance in the development of novel chemical entities with a wide range of potential applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Allylbenzamide | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 3-Allylaminocarbonylphenylboronic acid

An In-depth Technical Guide to the Solubility and Stability of 3-Allylaminocarbonylphenylboronic Acid

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Allylaminocarbonylphenylboronic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages data from structurally similar phenylboronic acid derivatives to predict its behavior. The experimental protocols described herein provide a robust framework for determining the precise solubility and stability profiles of the target molecule.

Introduction to 3-Allylaminocarbonylphenylboronic Acid

3-Allylaminocarbonylphenylboronic acid is an organic compound featuring a phenylboronic acid moiety substituted with an allylaminocarbonyl group at the meta position. Boronic acids are a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility is, however, intrinsically linked to their solubility in various solvent systems and their stability under diverse experimental and storage conditions. Understanding these properties is critical for their effective application in drug development and other research areas.

Solubility Profile

The solubility of a boronic acid is influenced by the nature of its substituents and the polarity of the solvent. The presence of the polar allylaminocarbonyl group is expected to influence the solubility of the parent phenylboronic acid.

Qualitative Solubility Prediction:

-

Polar Solvents: The presence of the amide and carboxylic acid-like boronic acid group suggests that 3-Allylaminocarbonylphenylboronic acid will exhibit reasonable solubility in polar organic solvents. Phenylboronic acid itself is soluble in most polar organic solvents[1].

-

Aqueous Solubility: The solubility of phenylboronic acids in water is generally low[2]. The pH of the aqueous solution will significantly impact solubility, with increased solubility expected at higher pH due to the formation of the anionic boronate species.

-

Non-Polar Solvents: Phenylboronic acid has very low solubility in hydrocarbons[2][3]. A similar trend is expected for 3-Allylaminocarbonylphenylboronic acid.

Quantitative Solubility Data for Analogous Phenylboronic Acids:

To provide a quantitative perspective, the following table summarizes the solubility of phenylboronic acid in various solvents. This data serves as a baseline for estimating the solubility of 3-Allylaminocarbonylphenylboronic acid.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 20 | 10[1] | ~0.082 |

| Diethyl Ether | - | Soluble[1] | - |

| Ethanol | - | Soluble[1] | - |

| Chloroform | - | Moderate[2][3] | - |

| Hexanes | - | Poorly soluble[1] | - |

| Carbon Tetrachloride | - | Poorly soluble[1] | - |

Note: The allylaminocarbonyl substituent will likely alter these values. Experimental determination is recommended for precise data.

Stability Profile

The stability of arylboronic acids is a critical parameter, particularly in aqueous media and under conditions typically employed in organic reactions such as Suzuki-Miyaura cross-coupling.

Key Factors Influencing Stability:

-

pH: The pH of an aqueous solution is a primary determinant of the stability of arylboronic acids. It governs the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form[4].

-

Protodeboronation: This is a major degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond[4][5][6]. This process can be accelerated under both acidic and basic conditions[4]. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH[4].

-

Oxidation: Boronic acids can be susceptible to oxidation, especially in biological contexts at physiological pH[7][8].

-

Thermal Stress: Elevated temperatures can promote degradation, including dehydration to form boroxines (trimeric anhydrides)[1].

-

Photostability: Exposure to light can be a factor in the degradation of some organic molecules, and its effect on 3-Allylaminocarbonylphenylboronic acid should be considered.

Forced Degradation Studies:

To comprehensively assess the stability of 3-Allylaminocarbonylphenylboronic acid, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and understanding the degradation pathways[9][10][11].

Summary of Recommended Forced Degradation Conditions:

| Condition | Typical Stressor | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH | To evaluate stability in alkaline conditions, relevant for many cross-coupling reactions. |

| Oxidation | 3% - 30% H₂O₂ | To determine susceptibility to oxidative degradation. |

| Thermal | Elevated temperatures (e.g., 50-70°C) | To assess the impact of heat on stability. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To evaluate light-induced degradation. |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of 3-Allylaminocarbonylphenylboronic acid.

4.1. Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of 3-Allylaminocarbonylphenylboronic acid to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of 3-Allylaminocarbonylphenylboronic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

4.2. Stability Assessment (Forced Degradation Study)

-

Stock Solution Preparation: Prepare a stock solution of 3-Allylaminocarbonylphenylboronic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Sample Preparation:

-

Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of the acid or base.

-

Oxidation: Add an aliquot of the stock solution to a solution of hydrogen peroxide.

-

Thermal: Place a solution of the compound in a temperature-controlled oven.

-

Photostability: Expose a solution of the compound to a calibrated light source.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any degradation products over time. This data can be used to determine the degradation kinetics.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Technical Guide to the Safe Handling of 3-Allylaminocarbonylphenylboronic Acid and Related Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Allylaminocarbonylphenylboronic acid and structurally related phenylboronic acid derivatives. Due to the limited availability of a specific Safety Data Sheet (SDS) for 3-Allylaminocarbonylphenylboronic acid, this document synthesizes information from the SDSs of analogous compounds to provide a robust safety profile. This guide is intended for use by trained professionals in a laboratory or research setting.

Hazard Identification

Phenylboronic acids are a class of compounds that warrant careful handling due to their potential health effects. The following table summarizes the anticipated GHS hazard classifications for 3-Allylaminocarbonylphenylboronic acid, based on data from related compounds.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements

Adherence to the following precautionary statements is crucial for minimizing risks associated with handling phenylboronic acids.

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264: Wash skin thoroughly after handling.[1] | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area.[2] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P330: Rinse mouth.[2] | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| P362 + P364: Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405: Store locked up.[1] | |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |

Physicochemical Properties

The following data for related phenylboronic acid compounds can be used as an estimation for the properties of 3-Allylaminocarbonylphenylboronic acid.

| Property | Data (for related compounds) |

| Melting Point/Range | 216 - 219 °C (for Phenylboronic acid) |

| Boiling Point/Range | No data available |

| Appearance | Off-white to white solid |

| Solubility | Soluble in methanol and other organic solvents. |

| Stability | Stable under recommended storage conditions.[4] Hygroscopic.[5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[5] |

First Aid Measures

Immediate and appropriate first aid is essential in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[7] If skin irritation occurs, get medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6] |

| Ingestion | Rinse mouth.[7] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

Experimental Protocols & Workflows

General Handling Workflow for Phenylboronic Acids

The following workflow outlines the standard procedure for safely handling solid phenylboronic acid compounds in a laboratory setting.

Caption: A generalized workflow for the safe handling of phenylboronic acids.

Hazard and Precaution Relationship

This diagram illustrates the logical connection between the identified hazards of phenylboronic acids and the necessary safety precautions.

Caption: Relationship between hazards and corresponding safety precautions.

Disclaimer

The information provided in this technical guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Always consult the most current and specific SDS for any chemical before use.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

Commercial Suppliers and Technical Guide for 3-Allylaminocarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-Allylaminocarbonylphenylboronic acid, a valuable building block in contemporary chemical and pharmaceutical research. This document outlines its commercial availability, key technical data, and relevant experimental protocols, with a focus on its application in drug discovery and development.

Introduction

3-Allylaminocarbonylphenylboronic acid, also known by its synonyms 3-Allylcarbamoylbenzeneboronic acid and [3-(prop-2-enylcarbamoyl)phenyl]boronic acid, is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and an allylaminocarbonyl group, which provides a versatile handle for further chemical modification. This unique combination makes it a particularly useful reagent in the construction of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Commercial Availability

While a comprehensive list of all suppliers is challenging to compile, several chemical vendors offer 3-Allylaminocarbonylphenylboronic acid. Researchers are advised to inquire with the suppliers for the most current information on availability, purity, and pricing.

| Supplier | Product Name | CAS Number | MDL Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Melting Point (°C) |

| American Elements | 3-Allylcarbamoylbenzeneboronic Acid | 850567-29-2 | MFCD04115702 | C10H12BNO3 | 205.02 | Inquire | Off-white powder | 92-96 |

| Various Suppliers | Similar Boronic Acid Derivatives | Varies | Varies | Varies | Varies | Varies | Varies | Varies |

Note: Data for other potential suppliers of the exact compound or close derivatives should be confirmed directly with the respective vendors.

Physicochemical Properties and Safety Information

Key Physicochemical Data:

-

Molecular Formula: C10H12BNO3

-

Molecular Weight: 205.02 g/mol [1]

-

Appearance: Off-white powder[1]

-

Melting Point: 92-96 °C[1]

-

Density: 1.187 g/cm³[1]

Safety and Handling:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis and Experimental Protocols

General Synthesis Workflow

Caption: A plausible synthetic workflow for 3-Allylaminocarbonylphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

3-Allylaminocarbonylphenylboronic acid is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following is a general protocol that can be adapted for specific substrates.

Materials:

-

3-Allylaminocarbonylphenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, dissolve the aryl halide (1.0 eq) and 3-Allylaminocarbonylphenylboronic acid (1.1-1.5 eq) in the chosen solvent system.

-

Add the base (2.0-3.0 eq).

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: PROTACs

A significant application of 3-Allylaminocarbonylphenylboronic acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The allyl group on 3-Allylaminocarbonylphenylboronic acid can be readily functionalized to attach a linker, which is then connected to a ligand for an E3 ligase. The boronic acid moiety can be coupled via a Suzuki-Miyaura reaction to a ligand for the protein of interest.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A typical experimental workflow for the development and evaluation of PROTACs.

Conclusion

3-Allylaminocarbonylphenylboronic acid is a commercially available and highly valuable building block for researchers in organic synthesis and drug discovery. Its dual functionality allows for its seamless integration into complex synthetic routes, particularly for the construction of biaryl compounds via Suzuki-Miyaura coupling and as a key component in the synthesis of PROTACs. This guide provides a foundational understanding of its properties, availability, and application, serving as a valuable resource for scientists and professionals in the field.

References

Purity Analysis of 3-Allylaminocarbonylphenylboronic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Allylaminocarbonylphenylboronic acid is a specialized organic compound with significant potential in various research and development applications, including as a building block in medicinal chemistry and materials science. As with any high-purity chemical, rigorous and accurate purity analysis is paramount to ensure its identity, quality, and suitability for its intended use. Impurities can significantly impact reaction outcomes, biological activity, and overall product safety and efficacy.

This in-depth technical guide provides a comprehensive overview of the key analytical methodologies for determining the purity of 3-Allylaminocarbonylphenylboronic acid. It offers detailed experimental protocols, data presentation guidelines, and visual workflows to assist researchers in establishing robust quality control procedures. While specific data for this exact molecule is not publicly available, the methods described are widely applicable to arylboronic acids and can be readily adapted.

Potential Impurities

The purity of 3-Allylaminocarbonylphenylboronic acid can be affected by impurities arising from the synthetic route or degradation. Common impurities in phenylboronic acids include:

-

Starting Materials and Reagents: Residual reactants from the synthesis process.

-

By-products: Unwanted products from side reactions.

-

Boroxines: Trimeric anhydrides formed by the dehydration of boronic acids. This is a common impurity for this class of compounds.[1]

-

Solvent Residues: Residual solvents from the synthesis and purification steps.

-

Degradation Products: Compounds formed due to instability under certain storage or handling conditions.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is recommended for the comprehensive purity assessment of 3-Allylaminocarbonylphenylboronic acid. The following techniques are central to this process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. For arylboronic acids, reverse-phase HPLC is a common and effective method.

| Parameter | Method 1: UV Detection | Method 2: Post-Column Derivatization |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 254 nm | Fluorescence (Ex: 469 nm, Em: 610 nm)[2][3] |

| LOD | Analyte dependent | ~1.2 ng (for phenylboronic acid)[2][3] |

| Purity Calculation | Area percent of the main peak | Area percent of the main peak |

-

Sample Preparation: Accurately weigh approximately 1 mg of 3-Allylaminocarbonylphenylboronic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic System: Use a standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Injection Volume: 10 µL.

-

Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both purity determination and impurity identification.

| Parameter | UPLC-ESI-MS | LC-MS/MS |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI, Negative Mode[4] |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | Triple Quadrupole or Ion Trap |

| LOD | ~0.1 µg[5] | ng/mL level[5] |

| LOQ | ~1.0 µg[5] | ~1 ng/mL[5] |

| Key Advantage | High throughput, no derivatization needed.[5] | High sensitivity and selectivity for trace level quantification.[5] |

-

Sample Preparation: Prepare a 100 µg/mL solution of the sample in 50:50 acetonitrile/water.

-

Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to an ESI-MS detector.

-

Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).[5]

-

Mobile Phase: A: 10 mM Ammonium acetate in water. B: Acetonitrile.[5]

-

Gradient: A suitable gradient to ensure separation of the main compound from potential impurities.

-

Mass Spectrometry:

-

Ionization Mode: ESI in negative mode is often effective for boronic acids.[4]

-

Scan Range: m/z 100 - 1000.

-

-

Data Analysis: Determine purity by the area percentage of the main peak in the total ion chromatogram (TIC). Identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).

| Technique | Nucleus | Key Information |

| ¹H NMR | Proton | Structural confirmation, identification of proton-containing impurities. |

| ¹³C NMR | Carbon-13 | Confirmation of the carbon skeleton. |

| ¹¹B NMR | Boron-11 | Information on the boron environment (trigonal planar vs. tetrahedral).[5] |

| qNMR | Proton | Absolute purity determination using an internal standard. |

-

Sample Preparation:

-

Accurately weigh about 10 mg of 3-Allylaminocarbonylphenylboronic acid.

-

Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity and its peaks should not overlap with the analyte peaks.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Methanol-d₄ can help break up boroxine trimers.[6]

-

-

NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

-

-

Data Processing and Analysis:

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_standard = Purity of the internal standard

-

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. research.wur.nl [research.wur.nl]

- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide on the Spectroscopic Data of 3-Allylaminocarbonylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Allylaminocarbonylphenylboronic acid is a bifunctional molecule of interest in medicinal chemistry and materials science, incorporating a versatile boronic acid moiety and a reactive allyl amide group. Due to the limited availability of public domain experimental data for this specific compound, this guide provides a comprehensive overview of its predicted spectroscopic characteristics (NMR, IR, MS). The data herein are extrapolated from analyses of structurally related compounds and foundational spectroscopic principles. Furthermore, a detailed experimental protocol for its synthesis is proposed, alongside workflow visualizations to aid in its practical application in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Allylaminocarbonylphenylboronic acid. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.20 | s | 1H | Ar-H | |

| ~8.00 | d | 1H | Ar-H | J ≈ 7.5 Hz |

| ~7.85 | d | 1H | Ar-H | J ≈ 7.5 Hz |

| ~7.50 | t | 1H | Ar-H | J ≈ 7.5 Hz |

| ~8.60 | t | 1H | N-H | J ≈ 5.5 Hz |

| ~5.90 | m | 1H | -CH=CH₂ | J ≈ 17.0, 10.5, 5.5 Hz |

| ~5.20 | dd | 1H | -CH=CH₂ (trans) | J ≈ 17.0, 1.5 Hz |

| ~5.10 | dd | 1H | -CH=CH₂ (cis) | J ≈ 10.5, 1.5 Hz |

| ~3.95 | t | 2H | -CH₂- | J ≈ 5.5 Hz |

| ~8.10 | s (broad) | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O |

| ~135.0 | -CH=CH₂ |

| ~134.5 | Ar-C |

| ~132.0 | Ar-C (C-B) |

| ~130.0 | Ar-C |

| ~128.5 | Ar-C |

| ~128.0 | Ar-C |

| ~125.0 | Ar-C |

| ~115.5 | -CH=CH₂ |

| ~42.0 | -CH₂- |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H Stretch (B(OH)₂) |

| ~3280 | Medium | N-H Stretch |

| ~3080 | Medium | =C-H Stretch (Aromatic, Vinylic) |

| ~2920 | Weak | -C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I)[1] |

| ~1550 | Strong | N-H Bend (Amide II)[1] |

| ~1440 | Medium | C=C Stretch (Aromatic) |

| ~1350 | Strong | B-O Stretch |

| ~990, 920 | Medium | =C-H Bend (Out-of-plane) |

| ~750 | Strong | C-H Bend (Aromatic, meta-substituted) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Predicted Ion |

| 206.09 | [M+H]⁺ |

| 228.07 | [M+Na]⁺ |

| 188.08 | [M+H - H₂O]⁺ |

| 160.08 | [M+H - H₂O - CO]⁺ |

| 149.06 | [M+H - Allylamine]⁺ |

Note on Boron Isotopes: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). In high-resolution mass spectrometry, the molecular ion peak will appear as a characteristic isotopic pattern.

Experimental Protocols

The following is a proposed methodology for the synthesis and characterization of 3-Allylaminocarbonylphenylboronic acid.

2.1 Synthesis of 3-Allylaminocarbonylphenylboronic acid

This synthesis is a two-step process starting from 3-bromobenzoic acid, proceeding through 3-carboxyphenylboronic acid.

Step 1: Synthesis of 3-Carboxyphenylboronic acid

This procedure is adapted from established methods for the synthesis of carboxyphenylboronic acids.[2][3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromobenzoic acid (1 equivalent) and dry tetrahydrofuran (THF).

-

Grignard Formation (Alternative: Lithiation): Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equivalents) while maintaining the temperature. Stir for 2 hours at this temperature.

-

Borylation: Add triisopropyl borate (1.5 equivalents) dropwise to the solution, ensuring the temperature remains below -70 °C.

-

Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield 3-carboxyphenylboronic acid as a white solid.

Step 2: Amide Coupling to form 3-Allylaminocarbonylphenylboronic acid

-

Activation of Carboxylic Acid: Dissolve 3-carboxyphenylboronic acid (1 equivalent) in dry dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add allylamine (1.1 equivalents) to the reaction mixture, followed by a base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

2.2 Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a thin film on a salt plate with an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode to confirm the molecular weight.

Visualizations

3.1 Chemical Structure

Caption: Chemical structure of 3-Allylaminocarbonylphenylboronic acid.

3.2 Synthesis Workflow

Caption: Proposed synthetic workflow for 3-Allylaminocarbonylphenylboronic acid.

References

The Emergence of Aminocarbonylphenylboronic Acids: A Technical Guide to Their Synthesis and Application in Drug Discovery

For Immediate Release

A critical class of compounds, aminocarbonylphenylboronic acids and their derivatives, have become indispensable scaffolds in modern medicinal chemistry. This technical guide explores the historical development, core synthetic methodologies, and pivotal applications of these compounds, with a particular focus on their role in the development of targeted cancer therapies such as PARP inhibitors. Intended for researchers, medicinal chemists, and drug development professionals, this document provides detailed experimental insights and quantitative biological data to support ongoing research and development efforts.

Discovery and Historical Context

The history of aminocarbonylphenylboronic acids is intertwined with the broader development of organoboron chemistry. While a single, seminal "discovery" of the parent compounds is not clearly defined in the literature, their emergence was a logical progression from established synthetic methods for phenylboronic acids. Key 20th-century advancements, such as the use of Grignard reagents or organolithium compounds with trialkyl borates followed by hydrolysis, laid the fundamental groundwork for creating the phenylboronic acid core.

The introduction of the aminocarbonyl (carboxamide) functional group was driven by the needs of medicinal chemistry. Researchers sought versatile building blocks that could mimic peptide bonds, participate in hydrogen bonding, and provide a scaffold for creating complex, biologically active molecules. The aminocarbonylphenylboronic acid structure offered this unique combination: a stable, functionalizable aromatic ring, a reactive boronic acid moiety capable of forming reversible covalent bonds with enzyme active sites, and a carboxamide group for building out structures and establishing key interactions with biological targets. Their utility is highlighted by their commercial availability and frequent use as reactants in the synthesis of a wide array of enzyme inhibitors.

Core Synthetic Methodologies

The synthesis of aminocarbonylphenylboronic acids and their derivatives typically relies on robust and well-established organic chemistry reactions. The primary strategies involve either the formation of the C-B bond on a precursor already containing the amide, or the formation of the amide bond on a pre-existing boronic acid.

General Synthetic Workflow

A common synthetic pathway begins with a halogenated aromatic compound, introduces the boron functionality via a palladium-catalyzed cross-coupling reaction or metal-halogen exchange, and then modifies peripheral functional groups to install the amide. This multi-step process allows for high modularity and the creation of diverse compound libraries.

Detailed Experimental Protocol: Amide Bond Formation

The following protocol details the synthesis of an amide-linked phenylboronic acid derivative, 3-acrylamidophenylboronic acid (AAPBA), via a condensation reaction. This method is representative of the amide bond formation step crucial for creating many complex derivatives from a simpler aminophenylboronic acid precursor.[1]

Objective: To synthesize 3-acrylamidophenylboronic acid (AAPBA) from 3-aminophenylboronic acid (APBA) and acrylic acid.

Materials:

-

3-Aminophenylboronic acid hemisulfate (APBA)

-

Acrylic acid (AA)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Deionized water

Procedure:

-

Solution Preparation: 6 mmol (0.43 g) of acrylic acid is dissolved in 4 mL of deionized water. The pH of this solution is carefully adjusted to 4.8 using an aqueous NaOH solution. The final solution is cooled to 4°C.

-

Reaction Setup: In a separate 50 mL three-necked flask under a nitrogen atmosphere, 6 mmol (1.12 g) of APBA is dissolved in 20 mL of deionized water. The pH is also adjusted to 4.8 with aqueous NaOH.

-

Initiation: The APBA solution is cooled to 4°C in an ice-water bath. 6 mmol (1.15 g) of EDCI is added, followed immediately by the chilled acrylic acid solution.

-

Reaction: The reaction mixture is stirred at 4°C for 1 hour. The ice-water bath is then removed, and the reaction is allowed to proceed at room temperature for an additional 12 hours.

-

Workup and Purification: The reaction mixture is filtered. The product is extracted from the filtrate with diethyl ether (4 x 20 mL). The combined ether layers are collected and the solvent is removed by vacuum drying to yield a white solid powder.

-

Recrystallization: The crude product is dissolved in 20 mL of water and recrystallized at low temperature. The resulting white crystalline product is collected by filtration and dried under vacuum at room temperature.

Application in Drug Discovery: PARP Inhibition

A major application for this class of compounds is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2] PARP inhibitors have emerged as a key targeted therapy for cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations.[3][4]

The aminocarbonylphenylboronic acid scaffold serves as a key pharmacophore, often mimicking the nicotinamide moiety of PARP's natural substrate, NAD+, to bind within the enzyme's catalytic domain.[3][5]

Mechanism of Action: Synthetic Lethality

The therapeutic strategy of PARP inhibition relies on a concept called "synthetic lethality." In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a central role. If PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication. Healthy cells can still repair DSBs using the high-fidelity HR pathway. However, certain cancer cells (e.g., with BRCA1/2 mutations) have a deficient HR pathway. In these cells, the inhibition of PARP leads to an accumulation of unrepairable DSBs, triggering apoptosis and selective cancer cell death.[5][6]

Quantitative Data and Lead Compounds

The aminocarbonylphenylboronic acid scaffold has been incorporated into numerous potent PARP inhibitors. Structure-activity relationship (SAR) studies have explored various modifications to optimize potency and selectivity. A recent study detailed the development of benzimidazole carboxamide derivatives, leading to the identification of compound 17d as a highly effective dual PARP1/2 inhibitor.[7]

| Compound | Target | IC₅₀ (nM) | Cell Line (BRCA1 mutant) | Antiproliferative Activity (IC₅₀, nM) | Reference |

| 17d | PARP1 | 4.30 | MDA-MB-436 | 13.9 | [7] |

| PARP2 | 1.58 | CAPAN-1 | 2.5 | [7] | |

| Olaparib | PARP1 | 1.9 | MDA-MB-436 | 12.3 | [7] |

| PARP2 | 1.5 | CAPAN-1 | 4.3 | [7] |

Table 1: In vitro biological activity of lead compound 17d compared to the approved drug Olaparib.

The data show that compound 17d exhibits nanomolar potency against both PARP1 and PARP2, comparable to the clinically approved drug Olaparib. Furthermore, it demonstrates potent antiproliferative activity in cancer cell lines known to have BRCA1 mutations, validating the synthetic lethality approach.[7]

Conclusion and Future Outlook

Aminocarbonylphenylboronic acids have transitioned from versatile chemical building blocks to core components of targeted therapeutics. Their synthetic accessibility and favorable physicochemical properties make them a durable scaffold in drug discovery. The success of derivatives in PARP inhibition underscores their potential. Future research will likely focus on refining selectivity among PARP family members, overcoming mechanisms of drug resistance, and exploring their application as warheads for inhibitors of other enzyme classes, continuing the expansion of their role in the development of novel medicines.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Allylaminocarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allylaminocarbonylphenylboronic acid is a versatile bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a boronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and an allylaminocarbonyl group, which can serve as a handle for further functionalization or to modulate the physicochemical properties of the parent molecule. The Suzuki-Miyaura reaction itself is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in many pharmaceutical agents.

These application notes provide a detailed overview of the use of 3-Allylaminocarbonylphenylboronic acid in Suzuki-Miyaura coupling reactions, including a plausible synthetic protocol for the reagent itself, a general protocol for its application in cross-coupling, and representative data.

Synthesis of 3-Allylaminocarbonylphenylboronic Acid

Reaction Scheme:

Figure 1: Plausible synthesis of 3-Allylaminocarbonylphenylboronic acid.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagent: To the stirred solution, add allyl isocyanate (1.1 eq.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Allylaminocarbonylphenylboronic acid.

Table 1: Reagents for Synthesis of 3-Allylaminocarbonylphenylboronic Acid

| Reagent | Molar Equiv. | Purity |

| 3-Aminophenylboronic acid | 1.0 | >95% |

| Allyl isocyanate | 1.1 | >98% |

| Anhydrous THF | - | - |

Application in Suzuki-Miyaura Coupling Reactions

3-Allylaminocarbonylphenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of a variety of biaryl compounds. The reaction generally proceeds with high yields and good functional group tolerance under standard palladium-catalyzed conditions.

General Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 3-Allylaminocarbonylphenylboronic acid (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Suzuki-Miyaura Coupling Conditions and Yields

| Aryl Halide (Ar-X) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |

| 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 90-98 |

| 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 70-80 |

Note: Yields are representative and based on reactions with structurally similar phenylboronic acids. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Workflow and Logic